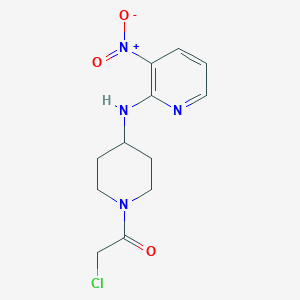

2-Chloro-1-(4-((3-nitropyridin-2-yl)amino)piperidin-1-yl)ethanone

説明

特性

IUPAC Name |

2-chloro-1-[4-[(3-nitropyridin-2-yl)amino]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN4O3/c13-8-11(18)16-6-3-9(4-7-16)15-12-10(17(19)20)2-1-5-14-12/h1-2,5,9H,3-4,6-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELQXTGWXNJHDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=C(C=CC=N2)[N+](=O)[O-])C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901160878 | |

| Record name | Ethanone, 2-chloro-1-[4-[(3-nitro-2-pyridinyl)amino]-1-piperidinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901160878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417793-89-5 | |

| Record name | Ethanone, 2-chloro-1-[4-[(3-nitro-2-pyridinyl)amino]-1-piperidinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417793-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2-chloro-1-[4-[(3-nitro-2-pyridinyl)amino]-1-piperidinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901160878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-((3-nitropyridin-2-yl)amino)piperidin-1-yl)ethanone typically involves multiple steps. One common method starts with the preparation of the nitropyridine derivative, which is then reacted with piperidine and chloroethanone under controlled conditions. The reaction conditions often include the use of solvents such as dioxane and bases like sodium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .

化学反応の分析

Types of Reactions

2-Chloro-1-(4-((3-nitropyridin-2-yl)amino)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amine.

Oxidation Reactions: The piperidine ring can be oxidized under specific conditions.

Common Reagents and Conditions

Substitution: Sodium carbonate in dioxane/water mixture.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.

Major Products

Substitution: Formation of various substituted derivatives.

Reduction: Conversion to amino derivatives.

Oxidation: Formation of oxidized piperidine derivatives.

科学的研究の応用

Chemistry

In the realm of chemistry, 2-Chloro-1-(4-((3-nitropyridin-2-yl)amino)piperidin-1-yl)ethanone serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Substitution Reactions : The chloro group can be replaced by nucleophiles.

- Reduction Reactions : The nitro group can be reduced to an amine.

- Oxidation Reactions : The piperidine ring can undergo oxidation under specific conditions.

Biology

The compound is being investigated as a biochemical probe due to its potential to interact with biological systems. Its structure suggests that it may target specific enzymes or receptors, making it a candidate for further biological studies. Preliminary research indicates that derivatives of this compound may exhibit activity against certain biological targets, although comprehensive studies are still required to elucidate its mechanisms of action.

Medicine

In medicinal chemistry, 2-Chloro-1-(4-((3-nitropyridin-2-yl)amino)piperidin-1-yl)ethanone is explored for its potential therapeutic properties. Research has focused on its ability to modulate enzyme activity or receptor interactions that are relevant in various disease states. For example:

| Target Disease | Potential Mechanism | Research Status |

|---|---|---|

| Cancer | Inhibition of tumor growth via enzyme modulation | Preclinical studies ongoing |

| Neurological disorders | Potential neuroprotective effects | Early-stage research |

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for use in creating specialized coatings or additives that enhance material performance.

Case Studies

Several studies have highlighted the potential applications of 2-Chloro-1-(4-((3-nitropyridin-2-yl)amino)piperidin-1-yl)ethanone:

- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed promising results in inhibiting cancer cell proliferation in vitro. Further investigations are necessary to understand the underlying mechanisms and optimize efficacy.

- Neuroprotective Properties : Research has indicated that compounds similar to 2-Chloro-1-(4-((3-nitropyridin-2-yl)amino)piperidin-1-yl)ethanone may possess neuroprotective effects against oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases.

作用機序

The mechanism of action of 2-Chloro-1-(4-((3-nitropyridin-2-yl)amino)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The nitropyridine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also undergo metabolic transformations that enhance its biological activity .

類似化合物との比較

Structural Features

The target compound shares a common piperidin-1-yl-ethanone backbone with several analogs, but key differences in substituents dictate distinct physicochemical and biological properties:

Key Observations :

- Chloropyridine or benzodiazepine substituents (e.g., ) introduce steric bulk and alter solubility compared to the target compound's pyridine-amino group.

Key Observations :

Physicochemical Properties

Key Observations :

生物活性

2-Chloro-1-(4-((3-nitropyridin-2-yl)amino)piperidin-1-yl)ethanone is a complex organic molecule with significant interest in medicinal chemistry due to its potential biological activities. The compound features a chloro group, a piperidine ring, and a nitropyridine moiety, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₂H₁₅ClN₄O₃

- Molecular Weight : 298.73 g/mol

- CAS Number : 1417793-89-5

Mechanisms of Biological Activity

The biological activity of 2-Chloro-1-(4-((3-nitropyridin-2-yl)amino)piperidin-1-yl)ethanone can be attributed to several key mechanisms:

- Inhibition of Enzymatic Activity : The nitro group in the compound can undergo reduction to form reactive intermediates that may interact with various biological macromolecules, including enzymes and nucleic acids. This interaction can lead to inhibition of enzyme activity, particularly in pathways involving nucleic acid synthesis .

- Antiproliferative Effects : Preliminary studies suggest that this compound exhibits antiproliferative activity against various cancer cell lines. The mechanism may involve the induction of apoptosis through the generation of reactive oxygen species (ROS) following enzymatic reduction of the nitro group .

- Antimicrobial Properties : Nitro compounds are known for their antimicrobial activity. The reduction of the nitro group can yield toxic intermediates that bind to DNA, leading to cell death in microbial organisms .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of similar nitropyridine derivatives, compounds with structural similarities to 2-Chloro-1-(4-((3-nitropyridin-2-yl)amino)piperidin-1-yl)ethanone demonstrated significant cytotoxicity against human leukemia cells (MV4-11) with an IC₅₀ value in the low micromolar range . The results indicated that these compounds could serve as potential leads for further development in cancer therapy.

Case Study 2: Antimicrobial Efficacy

Research into nitro-containing compounds has shown that they possess broad-spectrum antimicrobial activity. For instance, derivatives similar to 2-Chloro-1-(4-((3-nitropyridin-2-yl)amino)piperidin-1-yl)ethanone were tested against Staphylococcus aureus and Pseudomonas aeruginosa, revealing minimum inhibitory concentrations (MICs) as low as 20 μM . These findings underscore the potential application of such compounds in treating bacterial infections.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-Chloro-1-(4-((3-nitropyridin-2-yl)amino)piperidin-1-yl)ethanone?

- Methodological Answer :

-

Step 1 : Use Mannich reactions with paraformaldehyde and amines (e.g., phenethylamine) to construct the piperidine-amine scaffold .

-

Step 2 : Introduce the 3-nitropyridin-2-yl group via nucleophilic substitution or coupling reactions under basic conditions .

-

Step 3 : Chloroacetylation of the piperidine nitrogen using 2-chloroacetyl chloride in anhydrous solvents (e.g., dichloromethane) with a base (e.g., DIPEA) .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

- Key Data :

| Step | Reaction Type | Yield Range | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| Piperidine scaffold | Mannich reaction | 87–98% | Phenethylamine, ketone derivatives | |

| Amide bond formation | EDC/DMAP coupling | 70–95% | DIPEA, CH2Cl2 |

Q. How can the structure of this compound be confirmed spectroscopically?

- Methodological Answer :

- IR Spectroscopy : Confirm the carbonyl (C=O) stretch at ~1700–1750 cm<sup>-1</sup> and nitro (NO2) bands at ~1520–1350 cm<sup>-1</sup> .

- Mass Spectrometry (EI) : Look for molecular ion peaks at m/z corresponding to the molecular weight (e.g., 292.2 g/mol for related derivatives) .

- X-ray Crystallography : Resolve piperidine ring conformation and nitro group orientation (e.g., C–N bond lengths: ~1.34–1.38 Å) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .

- First Aid : For skin contact, rinse with water for 15 minutes; for ingestion, seek medical attention immediately .

Advanced Research Questions

Q. How can contradictory data in synthetic yields or spectral results be resolved?

- Methodological Answer :

- Yield Discrepancies : Optimize reaction conditions (e.g., solvent polarity, temperature) and confirm reagent purity . For example, anhydrous DMF may improve nitro group coupling efficiency .

- Spectral Mismatches : Cross-validate using complementary techniques (e.g., <sup>13</sup>C NMR for carbonyl confirmation if IR is ambiguous) .

- Reproducibility : Replicate reactions with controlled humidity and oxygen levels to mitigate decomposition .

Q. What strategies optimize the compound's bioactivity in pharmacological assays?

- Methodological Answer :

- Structural Modifications : Replace the nitro group with electron-withdrawing substituents (e.g., CF3) to enhance binding affinity .

- Solubility Optimization : Use co-solvents (e.g., DMSO:PBS mixtures) for in vitro assays to improve dissolution .

- Docking Studies : Perform molecular dynamics simulations to predict interactions with target proteins (e.g., kinase enzymes) .

Q. How can computational methods predict stability and reactivity?

- Methodological Answer :

- DFT Calculations : Calculate HOMO-LUMO gaps to assess electrophilicity of the chloroacetyl group .

- Degradation Pathways : Simulate hydrolysis of the chloroacetyl moiety under acidic/basic conditions using Gaussian or ORCA .

- QSAR Models : Corporate substituent effects (e.g., nitro position) to predict cytotoxicity or metabolic stability .

Q. What analytical techniques identify decomposition products during storage?

- Methodological Answer :

- HPLC-MS : Monitor for hydrolyzed products (e.g., loss of chloroacetyl group) using reverse-phase C18 columns .

- TGA/DSC : Assess thermal stability (decomposition onset >150°C for nitro-containing analogs) .

- NMR Stability Studies : Track proton shifts in D2O or DMSO-d6 over time to detect hydrolysis .

Data Contradiction Analysis

Q. Conflicting reports on the compound's solubility: How to address this?

- Methodological Answer :

- Experimental Replication : Test solubility in polar (e.g., methanol) and non-polar (e.g., hexane) solvents under standardized conditions .

- pH-Dependent Studies : Measure solubility in buffered solutions (pH 2–12) to identify ionizable groups .

- Literature Comparison : Cross-reference with structurally similar piperidine derivatives (e.g., logP values ~1.5–2.5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。